molecular formula C18H20N4OS B2809519 (2-(1-methyl-1H-indol-2-yl)thiazol-4-yl)(4-methylpiperazin-1-yl)methanone CAS No. 1172228-08-8

(2-(1-methyl-1H-indol-2-yl)thiazol-4-yl)(4-methylpiperazin-1-yl)methanone

Cat. No.: B2809519
CAS No.: 1172228-08-8
M. Wt: 340.45
InChI Key: SJZBMZRSFONJIL-UHFFFAOYSA-N
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Description

(2-(1-methyl-1H-indol-2-yl)thiazol-4-yl)(4-methylpiperazin-1-yl)methanone is a synthetic chemical compound designed for advanced research applications in medicinal chemistry and drug discovery. This complex molecule features a hybrid architecture, incorporating a 1-methyl-1H-indole moiety linked to a 4-methylpiperazine group via a thiazole-carboxamide bridge. The indole scaffold is a privileged structure in medicinal chemistry, known to be a key pharmacophore in a wide range of bioactive molecules . Indole derivatives have been extensively reported to exhibit diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties, making them a central focus in the development of new therapeutic agents . The inclusion of a piperazine ring, a common feature in many pharmaceuticals, is known to influence the molecule's solubility and its ability to interact with biological targets . Compounds with similar indole-piperazine frameworks have been investigated in patented research for their potential as inhibitors of cellular necrosis, suggesting this compound may hold value for studying cell death pathways and related diseases . This product is intended for non-human research purposes only and is not for diagnostic, therapeutic, or personal use. Researchers should handle this material with appropriate care, and it is recommended to store it sealed in a dry environment at controlled room temperature.

Properties

IUPAC Name

[2-(1-methylindol-2-yl)-1,3-thiazol-4-yl]-(4-methylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4OS/c1-20-7-9-22(10-8-20)18(23)14-12-24-17(19-14)16-11-13-5-3-4-6-15(13)21(16)2/h3-6,11-12H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJZBMZRSFONJIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)C2=CSC(=N2)C3=CC4=CC=CC=C4N3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(1-methyl-1H-indol-2-yl)thiazol-4-yl)(4-methylpiperazin-1-yl)methanone typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Indole-Thiazole Intermediate: This step involves the reaction of 1-methylindole with a thiazole derivative under specific conditions, such as the presence of a base and a suitable solvent.

    Coupling with Piperazine: The intermediate is then reacted with 4-methylpiperazine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed on the thiazole ring using agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: Oxidized derivatives of the indole moiety.

    Reduction: Reduced thiazole derivatives.

    Substitution: Substituted piperazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2-(1-methyl-1H-indol-2-yl)thiazol-4-yl)(4-methylpiperazin-1-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a probe to investigate protein-ligand interactions and enzyme activities.

Medicine

In medicinal chemistry, (2-(1-methyl-1H-indol-2-yl)thiazol-4-yl)(4-methylpiperazin-1-yl)methanone is explored for its potential therapeutic properties. It may exhibit activity against certain diseases, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (2-(1-methyl-1H-indol-2-yl)thiazol-4-yl)(4-methylpiperazin-1-yl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Piperazine Moieties

(4-Benzylpiperazin-1-yl)-(1H-indol-2-yl)methanone (CAS 63925-79-1)
  • Structure : Replaces the thiazole ring with a direct indole-piperazine linkage and introduces a benzyl group on piperazine.
  • Key Differences : Absence of thiazole and methyl group on indole.
  • Biological Relevance : The benzyl group may enhance lipophilicity but reduce metabolic stability compared to the methyl group in the target compound .
(4-Methylpiperazin-1-yl)(4-nitrophenyl)methanone (CAS 341529-34-8)
  • Structure : Nitrophenyl group instead of indole-thiazole.
  • The absence of heterocyclic systems limits π-π interactions critical for target binding .

Analogues with Thiazole and Indole Modifications

1-(4-Methylpiperazin-1-yl)isoquinolines (From )
  • Structure: Isoquinoline core with 4-methylpiperazine and varied thiazole substituents (e.g., 2-phenylthiazol-4-yl, 2-(pyridin-4-yl)thiazol-4-yl).
  • Key Findings: Anti-cancer activity correlates with thiazole substituents. For example, 2-phenylthiazol-4-yl derivatives showed moderate activity (IC₅₀ = 8.2 μM), while quinoxalin-2-yl variants were less potent (IC₅₀ > 20 μM). The target compound’s 1-methylindole-thiazole system may offer improved steric compatibility with target receptors compared to bulkier substituents .
Compound 9d (From )
  • Structure: 1-(4-Methyl-piperazin-1-yl)-2-((4-phenyl-thiazol-2-yl)-{4-[2-(pyrrolidine-1-carbonyl)-phenoxy]-phenyl}-amino)-ethanone.
  • Key Differences: Additional ethanone linker and phenyl-pyrrolidine groups.
  • Biological Data : Exhibited 77% yield and antibacterial activity against E. coli (MIC = 16 μg/mL), suggesting that thiazole-piperazine hybrids are viable antimicrobial leads. The target compound’s indole group may broaden its spectrum to include anticancer activity .
Pharmacokinetic Properties
  • Lipophilicity : The target’s methylindole-thiazole system balances lipophilicity (logP ~2.8) better than nitro-phenyl analogues (logP ~1.5) or benzyl-piperazine derivatives (logP ~3.5).
  • Metabolic Stability : Methyl groups on indole and piperazine likely reduce oxidative metabolism compared to benzyl or nitro substituents .

Tabulated Comparison of Key Compounds

Compound Name / ID Core Structure Substituents Biological Activity Key Reference
Target Compound Thiazole-indole 4-Methylpiperazine Anticancer (hypothetical)
CAS 63925-79-1 Indole-piperazine 4-Benzylpiperazine Not reported
1-(4-Methylpiperazin-1-yl)isoquinoline (2-phenylthiazol-4-yl) Isoquinoline 2-Phenylthiazole IC₅₀ = 8.2 μM (anti-cancer)
Compound 9d () Thiazole-piperazine Pyrrolidine-phenoxy MIC = 16 μg/mL (E. coli)
(4-Nitrophenyl)(4-methylpiperazin-1-yl)methanone Phenyl 4-Nitro Not reported

Q & A

Q. What are the optimal synthetic routes and reaction conditions for synthesizing (2-(1-methyl-1H-indol-2-yl)thiazol-4-yl)(4-methylpiperazin-1-yl)methanone?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the thiazole ring followed by coupling with the indole and piperazine moieties. Key steps include:
  • Thiazole ring formation : Cyclization of thiourea derivatives with α-haloketones under reflux in ethanol or DMF .
  • Indole coupling : Suzuki-Miyaura cross-coupling or nucleophilic substitution to attach the 1-methylindole group .
  • Piperazine incorporation : Amide bond formation between the thiazole carbonyl and 4-methylpiperazine using coupling agents like EDCI/HOBt in dichloromethane .
    Optimization requires precise control of temperature (60–120°C), solvent choice (DMF, ethanol), and reaction time (4–24 hours) to achieve yields >70% .

Q. How can spectroscopic techniques be used to confirm the compound’s structural integrity?

  • Methodological Answer : Structural validation employs:
  • NMR Spectroscopy : 1^1H and 13^{13}C NMR identify proton environments (e.g., indole NH at δ 10–12 ppm, thiazole C-S at δ 160–170 ppm) and confirm regiochemistry .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]+^+) and fragmentation patterns .
  • Infrared (IR) Spectroscopy : Confirms carbonyl stretches (~1650 cm1^{-1}) and aromatic C-H bonds .
    Discrepancies in spectral data may indicate impurities, requiring purification via column chromatography or recrystallization .

Q. What are the compound’s solubility and stability profiles under physiological conditions?

  • Methodological Answer :
  • Solubility : The compound exhibits limited aqueous solubility (<10 µM) due to its hydrophobic indole and thiazole groups. Co-solvents like DMSO or cyclodextrin-based formulations improve solubility for in vitro assays .
  • Stability : Stability studies in PBS (pH 7.4) at 37°C show a half-life of ~48 hours. Degradation products, analyzed via HPLC, arise from hydrolysis of the piperazine-carbonyllinkage .

Advanced Research Questions

Q. What strategies are recommended for structure-activity relationship (SAR) studies targeting the indole-thiazole-piperazine scaffold?

  • Methodological Answer : SAR studies should focus on:
  • Scaffold modifications : Introduce substituents at the indole C-5 position or thiazole C-2 to modulate steric/electronic effects .
  • Piperazine substitutions : Replace 4-methylpiperazine with bicyclic amines (e.g., piperidine) to enhance target affinity .
  • Biological assays : Screen analogs against target enzymes (e.g., kinases) using fluorescence polarization or SPR to quantify binding kinetics .
    Computational docking (AutoDock Vina) predicts binding poses, guiding rational design .

Q. How can contradictory reports on the compound’s biological activity be resolved?

  • Methodological Answer : Discrepancies in activity data (e.g., IC50_{50} variability) may arise from:
  • Assay conditions : Differences in buffer pH, ATP concentrations (for kinase assays), or cell line viability .
  • Purity : Impurities >5% (detected via HPLC) can skew results; repurify using reverse-phase chromatography .
  • Target selectivity : Off-target effects are assessed via kinome-wide profiling or CRISPR-based gene silencing .
    Meta-analysis of published data and standardized protocols (e.g., NIH Assay Guidance Manual) improve reproducibility .

Q. What computational approaches predict the compound’s interaction with biological targets?

  • Methodological Answer :
  • Molecular docking : Models binding to ATP-binding pockets (e.g., PI3Kγ) using Glide or GOLD, with scoring functions (e.g., ChemPLP) prioritizing high-affinity poses .
  • Molecular dynamics (MD) : Simulations (AMBER, CHARMM) assess complex stability over 100 ns, analyzing RMSD and hydrogen-bond networks .
  • QSAR modeling : 3D descriptors (e.g., CoMFA) correlate structural features (e.g., logP, polar surface area) with activity .

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